molecular formula C11H14O B1416571 (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 1270293-78-1

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B1416571
M. Wt: 162.23 g/mol
InChI Key: XKNIZDAMIVSNIR-NSHDSACASA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This includes its reactivity with other substances, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity, would be determined. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Stereoselective Reduction

Research has explored the stereoselectivity in the reduction of various tetrahydronaphthalene derivatives, such as (1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. In one study, the catalytic hydrogenation of these compounds showed a preference for yielding cis products (Tippett & Massy-Westropp, 1993).

Synthesis for Cardiovascular Agents

The compound has been involved in the synthesis of various derivatives for potential use as cardiovascular agents. One such study synthesized various derivatives, including trans-6-hydroxy-2-(1-methyl-3-phenylpropyl) amino-1,2,3,4-tetrahydronaphthalen-1-ol, highlighting its potential in this field (Miyake et al., 1983).

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been a subject of interest in various studies. For example, the crystal structures of derivatives during efforts towards the total synthesis of elisabethin A were examined, showcasing the compound's role in advanced synthetic chemistry (Kaiser et al., 2023).

Investigation of Isopropyl Methyl Groups

The compound has also been used to study the anisochrony of isopropyl methyl groups in related compounds. This research enhances understanding of magnetic non-equivalence in NMR spectroscopy (Pourahmady et al., 1983).

Synthesis and Characterization

Synthesis and characterization studies, such as the creation of cis and trans-4-d−1-1- tetralol from 1,4-epoxy-1,2,3,4-tetrahydronaphthalene, demonstrate the compound's versatility and importance in organic chemistry (Groenewold & Gross, 1981).

Chiral Auxiliary in Asymmetric Reactions

The compound's derivatives have been used as chiral auxiliaries in asymmetric Reformatsky reactions, a crucial aspect of stereochemistry (Orsini et al., 2005).

Exploration of Ring Pucker in Epoxides

Its derivatives have been used to study ring pucker in dihydroaromatic epoxides, contributing to the understanding of molecular conformation in organic compounds (Zacharias et al., 1995).

Safety And Hazards

The safety and hazards associated with the compound would be assessed. This includes its toxicity, flammability, and environmental impact .

properties

IUPAC Name

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11-12H,2-4H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKNIZDAMIVSNIR-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(CCC[C@@H]2O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-7-methyl-1,2,3,4-tetrahydronaphthalen-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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